Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-
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Overview
Description
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-: is an organic compound with the molecular formula C21H33Br3O3. It is characterized by a benzene ring substituted with three 5-bromopentyl groups through ether linkages. This compound is notable for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- typically involves the reaction of 1,3,5-trihydroxybenzene with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- are not widely documented, the general approach involves large-scale etherification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of dendrimers and polymers with specific properties.
Biological Studies: Utilized in the synthesis of bioactive compounds and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- involves its ability to undergo nucleophilic substitution reactions, which allows it to modify other molecules by introducing new functional groups. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, depending on the nature of the substituents introduced during its reactions .
Comparison with Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar in structure but with phenyl groups instead of pentyl groups.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of bromopentyl groups.
1,3,5-Triisopropylbenzene: Substituted with isopropyl groups instead of bromopentyl groups.
Uniqueness: Benzene, 1,3,5-tris[(5-bromopentyl)oxy]- is unique due to its longer alkyl chain substituents, which provide greater flexibility and potential for further functionalization compared to shorter chain or aromatic substituents. This makes it particularly useful in the synthesis of dendrimers and other complex macromolecules .
Properties
CAS No. |
461055-41-4 |
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Molecular Formula |
C21H33Br3O3 |
Molecular Weight |
573.2 g/mol |
IUPAC Name |
1,3,5-tris(5-bromopentoxy)benzene |
InChI |
InChI=1S/C21H33Br3O3/c22-10-4-1-7-13-25-19-16-20(26-14-8-2-5-11-23)18-21(17-19)27-15-9-3-6-12-24/h16-18H,1-15H2 |
InChI Key |
FYXXOPILUQJSIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCCCBr)OCCCCCBr)OCCCCCBr |
Origin of Product |
United States |
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